Flueggenine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(1S,8S,13R)-6-[(1S,7S,8S,13R)-3-oxo-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradec-4-en-7-yl]-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one |
InChI |
InChI=1S/C24H26N2O4/c27-21-8-13-7-16(18-12-23(13,29-21)19-3-2-6-26(18)19)15-9-14-11-24(17(15)10-22(28)30-24)20-4-1-5-25(14)20/h8-10,14,16,18-20H,1-7,11-12H2/t14-,16+,18+,19-,20-,23+,24+/m1/s1 |
InChI Key |
PUGSEMPSWVKNDX-RXAKBCPYSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@]34C[C@H](N2C1)C=C(C3=CC(=O)O4)[C@@H]5CC6=CC(=O)O[C@@]67C[C@@H]5N8[C@@H]7CCC8 |
Canonical SMILES |
C1CC2C34CC(N2C1)C=C(C3=CC(=O)O4)C5CC6=CC(=O)OC67CC5N8C7CCC8 |
Synonyms |
flueggenine A |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Flueggenine a
Botanical Sources and Isolation Protocols of Flueggenine A
This compound, like other securinega alkaloids, is primarily sourced from plants within the Flueggea genus. The isolation process involves several steps, starting from the plant material and progressing through extraction and purification to obtain the pure compound.
Flueggea virosa and Related Species
The primary botanical source for the isolation of this compound is Flueggea virosa (Roxb. ex Willd.) Royle, a plant widely distributed in various regions, including eastern, southern, and southwestern areas of China. cjnmcpu.com Historically used in traditional medicine, F. virosa has been the subject of extensive phytochemical investigations, leading to the discovery of numerous alkaloids, particularly those of the indolizidine type known as Securinega alkaloids. cjnmcpu.com this compound was first isolated from the roots of Flueggea virosa in 2006. acs.orgacs.orgnih.gov Other parts of the plant, such as the twigs and leaves, have also yielded this compound and other related dimeric and oligomeric securinega alkaloids. researchgate.netresearchgate.netacs.org While Flueggea virosa is the most prominent source, other species within the Flueggea genus, such as Flueggea suffruticosa, have also been studied for their alkaloid content, revealing dimeric securinine-type alkaloids with different linkage patterns. jnu.edu.cn
Extraction and Purification Methodologies for Dimeric Alkaloids
The isolation of dimeric alkaloids like this compound typically begins with the extraction of plant material. For instance, air-dried and ground root material of F. virosa has been percolated with ethanol (B145695) to obtain a crude extract. acs.org This crude extract is then often subjected to further processing, which may involve dissolving the extract in water and adjusting the pH. acs.org
Purification of dimeric securinega alkaloids often involves chromatographic techniques. While specific detailed protocols for this compound's purification were not extensively detailed in the search results, the isolation of related dimeric and oligomeric alkaloids from F. virosa has involved chemical fractionation and spectroscopic characterization. rsc.org General methods for alkaloid isolation from plant drugs include extraction by water-non-miscible solvents, water-miscible solvents, and diluted acid solutions. grafiati.com Purification steps can involve techniques such as recrystallization, extraction, and precipitation, as well as preparative HPLC. grafiati.comacs.org The isolation of flueggenines A and B in 2006 marked a significant step, leading to further discoveries of dimeric and oligomeric securinega alkaloids. grafiati.com
Advanced Spectroscopic Methods for Structural Characterization
The structural elucidation of complex natural products like this compound relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a crucial role. Other methods such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Electronic Circular Dichroism (ECD) are also employed to complement the NMR data. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the planar structure and relative configuration of alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. jnu.edu.cnresearchgate.netkib.ac.cn
One-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental in the structural analysis of this compound. ¹H NMR provides information about the types of protons and their chemical environments, as well as their coupling interactions. ¹³C NMR reveals the different types of carbon atoms present in the molecule. DEPT experiments help to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms. Analysis of the ¹H and ¹³C NMR data provides the initial structural fragments and helps in determining the molecular formula in conjunction with mass spectrometry. jnu.edu.cnkib.ac.cn
Two-dimensional NMR techniques are essential for establishing the connectivity and spatial relationships between atoms, which is critical for elucidating the complete structure of a complex molecule like this compound, which is a dimer of norsecurinine (B137659) units. acs.orgrsc.org
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal couplings between protons that are directly bonded or separated by a few bonds. This helps in assembling spin systems within the molecule, providing information about adjacent protons. jnu.edu.cnresearchgate.net
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): HMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals. jnu.edu.cnresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting different structural fragments identified from COSY and HMQC/HSQC data, thus building the complete carbon framework and determining the positions of substituents and the connections between the monomeric units in dimeric alkaloids like this compound. jnu.edu.cnrsc.org Analysis of 2D NMR data, including COSY, HSQC, and HMBC, is fundamental in assigning the ¹H and ¹³C NMR data and establishing the planar structure. jnu.edu.cnresearchgate.net
The combination of these spectroscopic methods allows for the comprehensive structural elucidation of this compound, confirming its dimeric nature and the specific linkage between the norsecurinine units, which in this compound is a C(γ)–C(δ′) bond formed via a presumed enzymatic Rauhut–Currier reaction. rsc.org
Table 1: Representative Spectroscopic Data Analysis Techniques for Structural Elucidation of this compound
| Spectroscopic Method | Information Provided | Role in Structure Elucidation of this compound |
| 1D NMR | ||
| ¹H NMR | Types of protons, chemical environment, coupling interactions | Initial identification of proton types and their neighbors. |
| ¹³C NMR | Different types of carbon atoms | Identification of carbon framework. |
| DEPT | Differentiation of CH₃, CH₂, CH, and C carbons | Assignment of carbon multiplicities. |
| 2D NMR | ||
| COSY | Correlations between coupled protons | Establishing connectivity of adjacent protons and assembling spin systems. jnu.edu.cnresearchgate.net |
| HMQC/HSQC | Correlations between directly bonded ¹H and ¹³C atoms | Assigning proton signals to their corresponding carbons. jnu.edu.cnresearchgate.net |
| HMBC | Long-range correlations between ¹H and ¹³C atoms (2-3 bonds) | Connecting structural fragments, determining substituent positions, confirming dimeric linkage. jnu.edu.cnrsc.org |
| Other Methods | ||
| MS | Molecular weight and fragmentation pattern | Determining molecular formula and providing structural clues from fragments. researchgate.netnih.gov |
| IR | Presence of functional groups | Identifying key functional groups like carbonyls and double bonds. researchgate.netrsc.org |
| ECD | Information about chiral centers and absolute configuration | Assigning absolute stereochemistry. acs.orgacs.orgresearchgate.netnih.gov |
| X-ray Diffraction | Precise 3D structure and absolute configuration (if suitable crystals obtained) | Definitive confirmation of structure and stereochemistry. acs.orgresearchgate.net |
Chiroptical Spectroscopy (Circular Dichroism, CD)
Circular Dichroism (CD) spectroscopy played a crucial role in the structural elucidation of this compound, particularly in determining its absolute configuration. nih.gov CD spectral analysis, alongside 2D NMR data, was utilized to establish the absolute stereochemistry of the isolated compound. nih.gov Theoretical studies comparing calculated spectroscopic properties with experimental CD data have also been performed to support structural assignments. acs.org
Mass Spectrometry (MS) Applications in Structure Determination
Mass Spectrometry (MS) is a fundamental tool in the structural determination of natural products like this compound. The high-resolution electrospray ionization mass spectrum (HRESIMS) of this compound provided a protonated molecular ion peak, which was consistent with its molecular formula. researchgate.netjnu.edu.cn This data is essential for confirming the elemental composition of the isolated compound. Electron ionization mass spectrometry (EIMS) data has also been reported for this compound. amanote.com Extensive analysis of MS data is a standard part of the comprehensive spectroscopic methods used to elucidate the structures of these complex alkaloids. researchgate.net
X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Definitive Structural Assignment
While initial structural assignments often rely on NMR and MS data, X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and absolute configuration. Although direct single-crystal X-ray diffraction data specifically for this compound is not explicitly detailed in the provided snippets as the primary method for its initial structure elucidation, X-ray crystallography has been successfully applied to determine the structures and absolute configurations of related Flueggea alkaloids and synthetic intermediates in the total synthesis of flueggenines. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov This technique is considered a powerful method for unambiguous structural confirmation. Micro-Electron Diffraction (MicroED) is another advanced technique for structure determination from very small crystals, but its specific application to this compound is not mentioned in the provided context.
Elucidation of Absolute and Relative Stereochemistry of this compound
The absolute and relative stereochemistry of this compound were elucidated through spectroscopic methods, with a particular emphasis on 2D NMR and CD spectral analyses. nih.gov The proposed unique biosynthetic pathway also provided support for the determined configurations. nih.gov Analysis of 2D NMR data, including 1H-1H COSY, HMQC, HMBC, and NOESY spectra, is critical for assigning proton and carbon signals and establishing connectivity and relative stereochemical relationships within the molecule. acs.orgresearchgate.netamanote.com The absolute configuration was further supported by CD spectral analysis. nih.gov
Structural Relationships within the Flueggenine Sub-Family (Flueggenines A-I)
This compound is part of a sub-family of dimeric Securinega alkaloids, flueggenines A-I, which are characterized by their dimeric nature derived from monomeric Securinega units, primarily (-)-norsecurinine. explorationpub.comresearchgate.netkaist.ac.kr These dimers exhibit different modes of connectivity between the monomeric units. This compound, specifically, consists of two norsecurinine units connected by a C(γ)–C(δ′) bond, formed through a presumed enzymatic Rauhut–Currier (RC) reaction. rsc.orgresearchgate.net This type of linkage is the most prevalent among high-order Securinega alkaloids. ibs.re.kr
Other flueggenines in the sub-family exhibit different connection types. For instance, flueggenine D features a C(α)–C(δ′) connectivity. rsc.orgresearchgate.net Flueggenine B has a cycloaddition-based dimerization mode, potentially involving a series of conjugate additions. ibs.re.kr Flueggenine C also involves an RC-type C,C-linkage. nih.govresearchgate.netibs.re.krbc.edubac-lac.gc.ca Flueggenine E is described as a norsecurinine-indole hybrid, and flueggenine I is a norsecurinine dimer with a C(α)–C(δ′) connectivity, similar to flueggenine D. rsc.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netrsc.org The structural variations within the flueggenine sub-family highlight the diverse dimerization strategies employed in their biosynthesis or synthesis. kaist.ac.kracs.orgresearchgate.net
The structural relationships can be summarized based on their connectivity:
| Flueggenine | Connectivity Type | Monomeric Units Involved (typically norsecurinine) |
| This compound | C(γ)–C(δ′) linkage (Rauhut–Currier type) | Two |
| Flueggenine B | Cycloaddition-based (e.g., conjugate additions) | Two |
| Flueggenine C | C,C-linked (Rauhut–Currier type) | Two |
| Flueggenine D | C(α)–C(δ′) linkage | Two |
| Flueggenine E | Hybrid (Norsecurinine and Indole) | One norsecurinine, one indole |
| Flueggenine I | C(α)–C(δ′) linkage (Norsecurinine dimer) | Two |
| Flueggenines F, G, H | (Specific connectivity not detailed in snippets) | (Likely dimeric or oligomeric) |
This table illustrates the diverse structural architectures present within the flueggenine sub-family, all derived from variations in how the monomeric units, primarily norsecurinine, are linked.
Biosynthetic Pathways and Mechanistic Hypotheses of Flueggenine a
Proposed Biogenetic Origin from Monomeric Norsecurinine (B137659)
Flueggenine A is considered to originate biogenetically from two units of norsecurinine. acs.orgrsc.org Norsecurinine is a tetracyclic Securinega alkaloid characterized by a butenolide moiety and a tertiary amine group. rsc.orgwikipedia.org The conjugation of two norsecurinine units leads to the dimeric structure of this compound. This strategy of conjugating well-defined monomeric units is a common approach employed by organisms to expand the structural diversity of secondary metabolites. rsc.org
Enzymatic Rauhut–Currier (RC) Reaction in Dimerization
A presumed enzymatic Rauhut–Currier (RC) reaction is considered a key step in the biosynthesis of many dimeric and oligomeric Securinega alkaloids, including this compound. rsc.orgillinois.edu The RC reaction is a carbon-carbon bond-forming reaction between two Michael acceptors. rsc.orgkaist.ac.kr In the context of Securinega alkaloid biosynthesis, this reaction is hypothesized to link two norsecurinine units. rsc.org this compound specifically features a C(γ)–C(δ′) bond connecting the two norsecurinine units, which is consistent with an RC reaction-based dimerization. rsc.orgnih.gov
Role of Michael Acceptors in Carbon-Carbon Bond Formation
The Rauhut–Currier reaction involves the addition of a nucleophile to the double bond of an α,β-unsaturated carbonyl compound (a Michael acceptor), forming an enolate. researchgate.net This enolate then attacks a second Michael acceptor, resulting in the formation of a new carbon-carbon bond. researchgate.net In the proposed enzymatic RC reaction leading to this compound, the butenolide moieties of the norsecurinine units act as the Michael acceptors, facilitating the crucial carbon-carbon bond formation between the two monomers.
Stereochemical Control in Enzymatic Dimerization
The enzymatic nature of the dimerization is crucial for controlling the stereochemistry of the resulting dimeric alkaloid. This compound possesses a specific configuration at the C15′ position, which is the site of the new carbon-carbon bond formation in the RC reaction. rsc.orgrsc.org While this compound has a C(14)–C(15′) bond with an (R)-configuration at C15′, other dimeric Securinega alkaloids like flueggenine C have the same connectivity but an opposite configuration at the δ′ junction, highlighting the importance of stereochemical control in this enzymatic process. rsc.orgrsc.org
Alternative Dimerization Mechanisms (e.g., Baylis-Hillman Reaction)
While the enzymatic Rauhut–Currier reaction is widely hypothesized for the formation of many dimeric Securinega alkaloids, including this compound, other mechanisms have also been considered, particularly for related structures. Initially, for flueggenines A and B, a self-catalyzed Baylis-Hillman reaction was envisioned as a possible biosynthetic pathway. ibs.re.kr The Baylis-Hillman reaction is another carbon-carbon bond-forming reaction between an activated alkene and a carbonyl compound, typically catalyzed by a tertiary amine or phosphine. princeton.edunrochemistry.com However, the RC reaction is now considered a more prevalent mechanism for the dimerization leading to a significant portion of high-order Securinega alkaloids. rsc.orgillinois.edu
Oligomerization Processes to Higher-Order Securinega Alkaloids
The dimerization of norsecurinine to form compounds like this compound is part of a broader oligomerization process that leads to higher-order Securinega alkaloids. rsc.orgrsc.orgresearchgate.net These can include trimers, tetramers, and even pentamers of the norsecurinine unit, connected by various linkages, predominantly the C(γ)–C(δ′) and C(α)–C(δ′) bonds formed through presumed RC reactions. rsc.org this compound, with its C(14)–C(15′) connectivity (a type A connection), exemplifies one of the key linkage types found in more complex oligomers like fluevirosine A, which contains three norsecurinine units. rsc.org
Chemoenzymatic Synthesis Prospects Inspired by Biosynthesis
Understanding the proposed biosynthetic pathways, particularly the enzymatic RC reaction, provides valuable inspiration for the chemoenzymatic synthesis of this compound and other complex Securinega alkaloids. rsc.orgkaist.ac.kr Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical reactions. nih.govmdpi.com Mimicking the key enzymatic dimerization step, such as the RC reaction, in a controlled laboratory setting is a significant challenge that researchers are actively pursuing to develop efficient synthetic routes to these intricate natural products. rsc.orgkaist.ac.krkaist.ac.kr Recent total syntheses of dimeric Securinega alkaloids, including this compound, have employed strategies like accelerated RC reactions or reductive Heck dimerization, demonstrating progress in this area and highlighting the potential for bio-inspired synthetic approaches. rsc.orgrsc.orgnih.gov
Synthetic Chemistry Approaches to Flueggenine a
Strategic Planning for Total Synthesis of Flueggenine A
The total synthesis of this compound, a dimeric alkaloid, necessitates a robust strategic plan centered on the key challenge of stereoselectively coupling two monomeric norsecurinine (B137659) units. nih.gov this compound is characterized by a specific C(γ)–C(δ′) bond that links the two monomers, a connection biosynthetically presumed to arise from a Rauhut–Currier (RC) reaction. nih.govresearchgate.net Early synthetic planning had to address not only the formation of this crucial bond but also the control of the stereochemistry at the newly formed junction, as isomers like Flueggenine C share the same connectivity but differ in stereoconfiguration. nih.gov
Initial strategies explored by research groups focused on mimicking the proposed biosynthetic pathway. However, these approaches encountered significant hurdles. For instance, an accelerated Rauhut–Currier reaction that proved successful for the synthesis of (-)-flueggenine C could not be applied to the synthesis of its epimer, this compound. nih.govresearchgate.net Similarly, other strategies involving Stille cross-coupling and conjugate reduction, which were effective for synthesizing related dimers like flueggenines D and I with a different C(α)–C(δ′) connectivity, were also inapplicable to this compound. rsc.orgnih.govresearchgate.net These limitations necessitated a departure from established methods and the development of a novel synthetic design specifically tailored to achieve the unique structural and stereochemical demands of this compound. researchgate.netresearchgate.net The ultimate successful strategy involved a reductive Heck reaction, which required careful design of the coupling partners to control both reactivity and stereoselectivity. nih.govrsc.org
Dimerization Strategies in Securinega Alkaloid Synthesis
The formation of the central bond connecting the two monomeric halves of Securinega alkaloids is the cornerstone of any total synthesis. Various dimerization strategies have been investigated, with their success being highly dependent on the specific connectivity and stereochemistry of the target alkaloid.
| Dimerization Strategy | Key Reaction | Target Alkaloid(s) | Applicability to this compound |
| Accelerated Rauhut-Currier | Intermolecular Rauhut-Currier (RC) Reaction | (-)-Flueggenine C | No |
| Stille/Conjugate Reduction | Stille Cross-Coupling & Stereoselective Conjugate Reduction | (-)-Flueggenine D, (-)-Flueggenine I | No |
| Reductive Heck Dimerization | Reductive Heck Reaction | (-)-Flueggenine A, (-)-15′-epi-Flueggenine D | Yes |
The Rauhut–Currier (RC) reaction, a carbon-carbon bond formation between two Michael acceptors, is the presumed biosynthetic route for the formation of many high-order Securinega alkaloids. researchgate.netkaist.ac.kr This led synthetic chemists to explore its application in the laboratory. A significant breakthrough was the development of an accelerated intermolecular RC reaction that enabled the first total synthesis of (-)-flueggenine C. nih.govkaist.ac.kr Researchers discovered that installing a nucleophilic γ-hydroxy group on the enone substrate greatly accelerated the rate of the diastereoselective intermolecular RC reaction. kaist.ac.kr This strategy efficiently and selectively formed the required C(γ)–C(δ′) bond for Flueggenine C. nih.gov However, this accelerated RC reaction was found to be unsuitable for the synthesis of this compound, the δ′-epimer of Flueggenine C, highlighting the subtle stereochemical challenges that can render an otherwise successful strategy ineffective. nih.govresearchgate.net
The successful total synthesis of (-)-flueggenine A was ultimately achieved through the development of a novel reductive Heck dimerization strategy. nih.govrsc.orgrsc.org This approach proved capable of forming the required C(γ)–C(δ′) bond with the correct stereochemistry where other methods had failed. researchgate.netresearchgate.net The key to this success was the innovative design and use of a silyl-tethered enone as a coupling partner. nih.govresearchgate.net This specially designed substrate was crucial for ensuring the desired reactivity and, critically, for controlling the stereoselectivity of the key dimerization step. nih.govrsc.org The reductive Heck reaction was executed between an iodoenone and the silyl-tethered enone in the presence of a palladium catalyst, yielding the desired dimeric product with the correct (R)-configuration at the junction. nih.govrsc.org This successful application represented a significant advance, providing a synthetic solution to access specific linkages between norsecurinine monomeric units that were previously inaccessible. rsc.org
Another powerful dimerization strategy explored in the context of Securinega alkaloids is a sequence involving a Stille cross-coupling reaction followed by a stereoselective conjugate reduction. nih.govrsc.org This method was pioneered for the first total synthesis of dimeric Securinega alkaloids with a C(α)–C(δ′) connectivity, namely (-)-flueggenines D and I. nih.govrsc.orgresearchgate.net The high functional group tolerance (chemofidelity) of the Stille reaction allowed for the coupling of two complex and structurally intricate fragments—an iodide and an organostannane—that could not be connected using other methods like conjugate additions or standard Heck reactions. nih.govresearchgate.net Following the successful Stille coupling, a conjugate reduction of the resulting enone derivative established the final stereochemistry at the connection junction. nih.gov Despite its success for C(α)–C(δ′) linked dimers, this dimerization strategy could not be applied to the synthesis of this compound, which possesses a C(γ)–C(δ′) linkage. rsc.orgresearchgate.net
Stereocontrolled Synthesis and Chiral Pool Applications
Complete control over stereochemistry is paramount in the synthesis of complex natural products like this compound. In the successful total synthesis, stereocontrol at the critical C(γ)–C(δ′) junction was masterfully achieved through the strategic design of the reductive Heck reaction. The stereochemical outcome was influenced by the conformation of the silyl-tethered enone coupling partner. nih.gov The synthetic design predicted that the alkenylpalladium species would approach from a specific face of the enone to avoid an unfavorable transition state, thereby yielding the desired (R)-configuration at the junction, a prediction that was borne out in practice. nih.gov
The concept of "chiral pool" synthesis involves using readily available, enantiopure natural products as starting materials to impart chirality to the synthetic target. nih.gov While detailed reports on the this compound synthesis focus primarily on the novel dimerization, related syntheses in the Securinega family have utilized this approach. For instance, the synthesis of (-)-flueggenine C began from a commercially available amino acid derivative, demonstrating the application of chiral pool starting materials in building the complex monomeric units. kaist.ac.kr Such strategies streamline synthetic access to enantiopure building blocks, which is crucial for an efficient and stereocontrolled total synthesis. nih.govsemanticscholar.org
Development of Novel Synthetic Tactics for Complex Alkaloid Scaffolds
The pursuit of this compound and other high-order Securinega alkaloids has directly catalyzed the development of novel and powerful synthetic tactics for assembling complex molecular scaffolds. The challenges posed by these intricate structures have served as a testing ground for the limits of existing chemical reactions and an impetus for innovation. rsc.orgnih.gov
The most prominent example is the creation of the silyl-tethered reductive Heck dimerization. nih.govresearchgate.net When established methods like the accelerated Rauhut-Currier reaction and Stille cross-coupling failed to deliver this compound, a new tactic was required. rsc.orgresearchgate.net The design of a silyl-tethered enone was a novel solution that modulated the substrate's conformation and electronic properties to achieve a previously elusive combination of reactivity and stereoselectivity. nih.gov This dimerization method, combined with previously established chemistry for other linkage types, provides a more comprehensive and versatile synthetic toolkit for accessing the full range of known RC-based oligomeric Securinega alkaloids. researchgate.netrsc.org This work highlights a common theme in natural product synthesis: the unique structural challenges of a target molecule often necessitate the invention of new chemical methods that expand the capabilities of organic chemistry. nih.gov
Synthesis of Structurally Related Flueggenine Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is a significant area of research, driven by the need to understand the structure-activity relationships of this complex natural product and to develop novel therapeutic agents. These synthetic endeavors have led to the creation of various structurally related compounds, including stereoisomers and other dimeric Securinega alkaloids. Key strategies in this field have focused on innovative dimerization techniques to couple the monomeric units.
A notable achievement in this area is the total synthesis of (-)-15′-epi-flueggenine D, an epimer of a related natural product, alongside the total synthesis of (-)-flueggenine A itself. rsc.orgrsc.orgnih.govkaist.ac.kr A crucial step in these syntheses was a novel reductive Heck dimerization strategy. rsc.orgrsc.orgnih.govkaist.ac.kr This approach utilized a silyl-tethered enone coupling partner to control the reactivity and stereoselectivity of the reaction, demonstrating a powerful method for constructing the complex dimeric core of these alkaloids. rsc.orgrsc.orgnih.govkaist.ac.kr
Another significant strategy employed in the synthesis of Flueggenine analogs is the Stille cross-coupling reaction. This method was successfully used in the total synthesis of (-)-flueggenine D. nih.govrsc.orgresearchgate.net The Stille reaction's high chemofidelity allows for the coupling of two complex structural fragments that might not be achievable through other methods. nih.gov This approach, combined with a stereoselective conjugate reduction, has proven effective for creating the C(α)–C(δ′) connectivity found in some dimeric Securinega alkaloids. nih.gov
Furthermore, an accelerated Rauhut–Currier (RC) reaction has been explored for the synthesis of flueggenine C, which is the δ′-epimer of this compound. nih.gov While this method was highly effective and stereoselective for producing the γ–δ′ connectivity of flueggenine C, it was not applicable to the synthesis of this compound itself. nih.gov
These varied synthetic strategies have enabled the creation of a range of this compound analogs, providing valuable tools for further biological investigation. The development of these methods represents a significant advancement in the field of natural product synthesis, offering pathways to other oligomeric Securinega alkaloids. rsc.orgrsc.orgnih.govkaist.ac.kr
| Analog/Derivative | Key Synthetic Strategy | Notable Features |
| (-)-15′-epi-flueggenine D | Reductive Heck Dimerization | An epimer of flueggenine D, synthesized alongside (-)-flueggenine A. The use of a silyl-tethered enone was critical for stereoselectivity. rsc.orgrsc.orgnih.govkaist.ac.kr |
| (-)-flueggenine D | Stille Cross-Coupling and Conjugate Reduction | Features a C(α)–C(δ′) connectivity between the monomeric units. nih.govrsc.orgresearchgate.net |
| (-)-flueggenine C | Accelerated Rauhut–Currier (RC) Reaction | A δ′-epimer of this compound with a γ–δ′ connectivity. nih.gov |
Molecular and Cellular Biological Investigations of Flueggenine a
Identification of Molecular Targets and Binding Interactions
Flueggenine A, a dimeric alkaloid, has been the subject of molecular investigations to identify its cellular targets and understand the nature of its interactions. Research has primarily focused on its binding to the protein tubulin, a key component of the cellular cytoskeleton.
Alpha/Beta-Tubulin Binding Profile
This compound has been identified as a ligand for the α/β-tubulin dimer. vietnamjournal.ruresearchgate.net As a dimeric archetype composed of two norsecurinine (B137659) units, its interaction with the tubulin dimer is more robust compared to its monomeric precursor, norsecurinine. vietnamjournal.ru Molecular docking studies have been employed to investigate the interaction between the α/β-tubulin dimer and a series of alkaloids, including this compound, isolated from the plant Flueggea virosa. vietnamjournal.ruresearchgate.netresearchgate.net These alkaloids, despite their considerable size, are capable of binding to the large drug-binding cavity on α-tubulin. researchgate.netresearchgate.net The stability of the complexes formed between these alkaloids and α/β-tubulin is influenced by the size and structure of the alkaloid. researchgate.net
Molecular Docking and Simulation Studies of Ligand-Protein Complexes
Molecular docking has been a key computational tool to elucidate the binding of this compound to tubulin. In these studies, the pironetin-binding site model (5FNV) has been utilized for docking analysis. vietnamjournal.ruresearchgate.netresearchgate.net The empirical energies of interaction (ΔE) are calculated to compare the binding affinities of different compounds. This compound, being a dimeric alkaloid, forms a more stable complex with tubulin than its monomeric counterparts. vietnamjournal.ru These molecular docking analyses suggest that hydrophobic macro-alkaloids like this compound can form stable complexes with the α/β-tubulin dimer. researchgate.net
| Compound | Calculated Energy (kcal/mol) |
|---|---|
| This compound | -9.5 |
| Flueggenine B | -10.2 |
| Flueggenine C | -9.1 |
| Flueggenine D | -9.4 |
| Flueggenine E | -9.8 |
| Flueggenine F | -9.2 |
| Flueggenine G | -9.3 |
| Flueggenine H | -9.0 |
| Flueggenine I | -9.9 |
Characterization of Specific Binding Sites (e.g., Pironetin Site, Colchicine-Binding Area)
The binding site of this compound on the α/β-tubulin dimer has been characterized as the pironetin site. vietnamjournal.ruresearchgate.netresearchgate.net This binding extends its two norsecurinine units between the colchicine-binding area and the pironetin site. vietnamjournal.ruresearchgate.net This strategic positioning places it in close proximity to the pironetin-reactive cysteine-316 residue of α-tubulin. vietnamjournal.ruresearchgate.net The ability of this compound and its related dimeric alkaloids to bind to this large interfacial cavity at the junction of α/β-tubulin dimers is a key aspect of their molecular interaction with this target. ingentaconnect.com
Mechanistic Studies on Cellular Pathways Modulation
While direct studies on the effects of this compound on cellular signaling pathways are limited, research into its monomeric constituent, securinine (B1681715), provides insights into potential mechanisms of action.
Regulation of PI3K/Akt/mTOR Kinase Signaling Pathway
The monomeric precursor of this compound, securinine, has been shown to interact with the PI3K/Akt/mTOR signaling pathway. In studies related to spinal muscular atrophy, securinine was found to promote the PI3K-Akt pathway. vietnamjournal.ru Conversely, in the context of gastric cancer, securinine has been reported to inhibit carcinogenesis by targeting the AURKA-β-catenin/Akt/STAT3 pathway. researchgate.net The PI3K/Akt/mTOR pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. unc.edumdpi.comresearchgate.netbio-connect.nl
Involvement with JAK-STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, particularly JAK-STAT3, is another signaling cascade that the monomeric unit securinine has been found to modulate. Research has indicated that securinine can suppress the JAK2-STAT3 pathway. vietnamjournal.ru The JAK-STAT3 pathway plays a significant role in tumorigenesis and metastasis, and its activation can lead to increased cancer cell survival and proliferation. researchgate.net
Impact on MAPK (MEK/ERK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the MEK/ERK pathway, is a critical signaling route that translates extracellular signals into intracellular responses, governing cellular processes like proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a common feature in various cancers, making it a significant target for therapeutic intervention. nih.govjcpres.com
While the broader family of Securinega alkaloids has been investigated for anticancer properties, specific experimental data detailing the direct impact of this compound on the MAPK/MEK/ERK signaling pathway is not extensively documented in current scientific literature. The monomeric precursor, securinine, has been shown to affect other signaling pathways, such as PI3K/Akt/mTOR and JAK-STAT3. nih.gov However, further research is required to determine if this compound exerts its biological effects through modulation of the MAPK cascade or its components.
Influence on Cell Cycle Progression and Mitotic Dynamics
This compound's influence on cellular proliferation is linked to its ability to disrupt the mechanics of cell division. By interfering with the proper function of the mitotic spindle, this compound can induce a mitotic block. This disruption halts the cell cycle, typically at the G2/M phase transition, preventing cells from completing mitosis and progressing into the subsequent G1 phase. Such an interruption of the cell cycle can ultimately trigger programmed cell death, or apoptosis, in cancer cells, which is a common mechanism for microtubule-targeting agents.
The primary mechanism underlying this compound's impact on mitosis is its interaction with tubulin, the protein subunit of microtubules. Molecular docking studies have identified that dimeric Securinega alkaloids are potential tubulin-binding agents. researchgate.net These compounds are thought to interact with the pironetin-binding site on α-tubulin. researchgate.net Microtubules are dynamic polymers that undergo constant assembly (polymerization) and disassembly (depolymerization), a process essential for the formation and function of the mitotic spindle during cell division. nih.gov By binding to tubulin, this compound is predicted to interfere with this dynamic instability. This perturbation of microtubule assembly prevents the formation of a functional mitotic spindle, leading to the mitotic arrest described above. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects at the Molecular Level
The biological activity of this compound is significantly influenced by its dimeric structure compared to its monomeric precursors, norsecurinine and securinine. nih.govnih.govrsc.org The dimerization results in a larger and more conformationally complex molecule, which appears to enhance its interaction with molecular targets like tubulin. Studies on related dimeric alkaloids have shown they can form more stable complexes with tubulin than their monomeric counterparts. researchgate.net This enhanced binding affinity is likely due to the increased number of contact points between the larger dimeric structure and the protein's surface, leading to more potent biological activity.
| Compound | Classification | Key Structural Feature | Relative Tubulin Binding Potential |
|---|---|---|---|
| Norsecurinine | Monomer | Single tetracyclic (nor)securinane framework | Base-level activity |
| Securinine | Monomer | Single tetracyclic securinane framework | Base-level activity |
| This compound | Dimer | Two norsecurinine units linked by a C-C bond | Potentially enhanced due to larger interaction surface |
The Securinega alkaloids feature a variety of oligomers where monomeric units are joined by different types of chemical linkages. rsc.orgresearchgate.net The specific connectivity and the resulting stereochemistry are critical determinants of the molecule's three-dimensional shape and, consequently, its biological function.
| Compound | Dimer Type | Connectivity Details | Significance |
|---|---|---|---|
| This compound | Type A Connection | C(14)–C(15′) bond with (R)-configuration at C15′ | Defines a specific 3D molecular shape for target interaction |
| Flueggenine C | Type C Connection | Features a Rauhut-Currier (RC) type linkage | Results in a different overall molecular topology compared to Type A |
| Flueggenine D | Type D Connection | C(12)–C(15′) bond with (S)-configuration at C15′ | Creates a distinct stereochemical and conformational arrangement |
Future Research Trajectories and Open Questions in Flueggenine a Research
Deeper Elucidation of In Vitro Mechanistic Pathways
While the biological activities of the broader Securinega alkaloids have been documented, with some showing cytotoxicity against tumor cell lines and anti-HIV properties, the specific in vitro mechanistic pathways of Flueggenine A are not yet fully understood. acs.org The parent monomer, norsecurinine (B137659), and its oligomers are known to possess a range of biological effects, but the precise molecular interactions and downstream consequences of this compound binding to its cellular targets remain an open area of investigation.
Future research should prioritize the identification of the direct molecular targets of this compound. Advanced proteomics and chemical biology approaches, such as affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP), could be employed to isolate and identify cellular binding partners. Once targets are identified, detailed biochemical and biophysical assays will be crucial to validate these interactions and determine the binding kinetics and affinity.
Furthermore, a deeper understanding of how this compound modulates cellular signaling cascades is essential. mdpi.com Techniques like RNA sequencing (RNA-seq) and phosphoproteomics can provide a global view of the transcriptional and post-translational changes induced by this compound treatment in relevant cell models. This will help to construct a comprehensive picture of the signaling pathways perturbed by the compound, moving beyond generalized observations to a detailed mechanistic understanding. Elucidating these pathways is a critical step toward validating this compound as a potential therapeutic lead.
Development of Advanced Synthetic Methodologies for Oligomers
The total synthesis of this compound and other high-order Securinega alkaloids presents a formidable challenge to synthetic chemists due to their complex, sterically congested three-dimensional structures. nih.govnih.gov Significant progress has been made, with the first total synthesis of (–)-Flueggenine A being a landmark achievement. nih.gov This synthesis, along with methodologies developed for related dimers like Flueggenine C and D, provides a foundation for future work. nih.govkaist.ac.kr
A key challenge lies in the stereoselective formation of the carbon-carbon bond that links the monomeric units. researchgate.net The presumed biosynthetic pathway involves an enzymatic Rauhut–Currier (RC) reaction, a transformation that has proven difficult to replicate with high efficiency and selectivity in a laboratory setting. acs.orgnih.gov
Recent synthetic strategies have employed innovative solutions to overcome these hurdles. For instance, the total synthesis of (–)-Flueggenine A utilized a novel reductive Heck dimerization strategy. nih.gov This approach employed a silyl-tethered enone coupling partner to ensure the desired reactivity and stereoselectivity. nih.gov Other successful approaches for related dimers have included an accelerated intermolecular Rauhut-Currier reaction for Flueggenine C and a Stille reaction/conjugate reduction sequence for Flueggenines D and I. kaist.ac.krnih.gov
The table below summarizes some of the key synthetic strategies that have been developed for dimeric Securinega alkaloids, highlighting the diversity of approaches required to access these complex molecules.
| Target Compound | Key Dimerization Strategy | Description | Reference(s) |
| (–)-Flueggenine A | Reductive Heck Dimerization | Utilized a silyl-tethered enone to control reactivity and stereoselectivity. | nih.gov, rsc.org |
| (–)-Flueggenine C | Accelerated Intermolecular Rauhut-Currier (RC) Reaction | Installed a nucleophilic group on the enone to accelerate the reaction rate under mild conditions. | acs.org, kaist.ac.kr |
| (–)-Flueggenines D & I | Stille Reaction and Conjugate Reduction | Employed a highly chemoselective Stille cross-coupling to connect two complex fragments, followed by a stereoselective conjugate reduction. | nih.gov, researchgate.net, rsc.org |
Future research in this area should focus on developing more convergent and efficient synthetic routes. Methodologies that can be applied to a broader range of oligomers and allow for the synthesis of analogues for structure-activity relationship (SAR) studies are particularly needed. The development of catalytic asymmetric methods that can control the formation of multiple stereocenters in a single step would be a significant advancement. researchgate.net
Enzymatic and Biocatalytic Approaches to Complex Securinega Alkaloids
Given that the biosynthesis of this compound is presumed to involve a highly selective enzymatic Rauhut-Currier reaction, exploring enzymatic and biocatalytic approaches for its synthesis is a logical and promising future direction. nih.gov While the total syntheses achieved to date are remarkable chemical feats, they often involve numerous steps and require stringent reaction conditions. Biocatalysis offers the potential for milder reaction conditions, higher selectivity, and a more environmentally benign synthetic process.
The identification and characterization of the specific enzymes responsible for the dimerization of norsecurinine monomers in Flueggea virosa is a primary goal. nih.gov This would involve techniques such as transcriptomics and proteomics to identify candidate enzymes, followed by heterologous expression and functional characterization. A successful outcome would not only provide a powerful tool for the synthesis of this compound and other oligomers but would also offer profound insights into the biosynthesis of this fascinating class of alkaloids. nih.gov
Even without the native enzymes, the principles of biocatalysis can be applied. Directed evolution could be used to engineer existing enzymes to catalyze the desired C-C bond formation with high stereoselectivity. Furthermore, chemo-enzymatic strategies, which combine the strengths of chemical and biological catalysis, could provide more efficient and practical routes to these complex molecules. For example, a chemical synthesis could be used to generate advanced monomeric precursors, which are then dimerized using a biocatalyst in the key stereochemistry-defining step.
Computational Chemistry and Advanced Molecular Dynamics Simulations
Computational chemistry has already played a role in understanding the conformational preferences of synthetic intermediates en route to this compound. rsc.org For example, Density Functional Theory (DFT) calculations were used to corroborate the conformational preference of an enone intermediate in the total synthesis of (–)-Flueggenine A, which was crucial for designing a successful reductive Heck reaction strategy. rsc.org Single-crystal X-ray diffraction analysis further confirmed these computational findings. rsc.org
The future application of computational tools in this compound research is vast. Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and its oligomers in aqueous environments, providing insights into their solution-phase behavior and potential interactions with biological macromolecules. These simulations can help to identify low-energy conformations that may be responsible for biological activity.
Furthermore, molecular docking and more advanced computational techniques can be used to predict potential biological targets for this compound. By screening libraries of protein structures, it may be possible to identify proteins with binding pockets that are complementary to the three-dimensional structure of this compound. Such in silico predictions can then guide experimental validation, accelerating the process of target identification and mechanism of action studies. researchgate.net These computational approaches will be invaluable in generating hypotheses and designing experiments to further probe the biological functions of this complex natural product.
| Computational Method | Application in this compound Research | Potential Insights | Reference(s) |
| Density Functional Theory (DFT) | Conformational analysis of synthetic intermediates. | Understanding reaction selectivity and guiding synthetic strategy. | rsc.org |
| Single-Crystal X-ray Diffraction | Determination of the solid-state structure of synthetic intermediates. | Confirmation of molecular structure and stereochemistry. | rsc.org |
| Molecular Dynamics (MD) Simulations | Exploration of the conformational flexibility of this compound in solution. | Identification of bioactive conformations and understanding interactions with solvents. | |
| Molecular Docking | Prediction of binding modes and affinities to potential biological targets. | Generation of hypotheses for experimental target validation. | researchgate.net |
Exploration of New Biological Targets and Intracellular Signaling Nodes
The known biological activities of Securinega alkaloids, including their potential as neuroplastogens and their anti-HIV and anticancer properties, suggest that they interact with key cellular machinery. acs.orgrsc.orgresearchgate.net However, for this compound specifically, the landscape of biological targets and affected intracellular signaling pathways remains largely unexplored. A key future research trajectory will be the systematic exploration of new biological targets to uncover novel therapeutic opportunities.
Initial studies on related dimeric alkaloids have suggested that they may act as tubulin binding agents, a mechanism shared by many successful anticancer drugs. researchgate.net It is crucial to determine if this compound shares this target or if it possesses a distinct mechanism of action. Competitive binding assays and direct visualization techniques like cryo-electron microscopy could be used to investigate potential interactions with tubulin.
Beyond established targets, unbiased screening approaches could reveal entirely new mechanisms. Phenotypic screening using high-content imaging can identify subtle cellular changes induced by this compound, providing clues about its mode of action. Subsequent target deconvolution efforts can then pinpoint the specific proteins or pathways responsible for these phenotypic changes. Identifying the specific intracellular signaling nodes modulated by this compound will be critical for understanding its therapeutic potential and for the rational design of future analogues with improved potency and selectivity. mdpi.com
Q & A
Q. What analytical techniques are critical for confirming the structural identity of Flueggenine A?
To confirm the structure of this compound, researchers must employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments), high-resolution mass spectrometry (HRMS) , and single-crystal X-ray diffraction (SCXD) . For example, the total synthesis of (−)-flueggenine A validated its structure by matching spectral data with natural samples and performing SCXD on intermediates (CCDC 2387436) . Purity is further assessed via HPLC with UV/Vis or MS detection.
Q. What are the foundational steps in the total synthesis of this compound?
The synthesis involves:
- Intermediate preparation : γ-Hydroxyenone derivatives are synthesized and modified via TBS protection (91% yield) and α-iodination (94% yield) .
- Dimerization : A reductive Heck reaction couples monomers using a silyl-tethered enone acceptor to achieve stereoselective C(14)–C(15′) bonding .
- Ring formation : Intramolecular Horner–Wadsworth–Emmons (HWE) and N-alkylation reactions construct the butenolide D-ring and octacyclic framework .
Q. How is this compound isolated and purified from natural sources?
While isolation details are sparse in current literature, standard protocols for alkaloids apply:
- Extraction : Use methanol or ethanol with sonication to disrupt plant cell walls.
- Chromatography : Fractionate crude extracts via silica gel column chromatography, followed by reverse-phase HPLC.
- Characterization : Compare NMR and HRMS data with synthetic standards to confirm identity .
Advanced Research Questions
Q. How does the reductive Heck dimerization strategy overcome stereochemical challenges in this compound synthesis?
The silyl-tethered enone acceptor spatially directs the alkenylpalladium intermediate during coupling, adhering to the Fürst–Plattner rule to ensure stereoselectivity. This method achieves the (R)-configuration at C15′ in this compound, as confirmed by SCXD analysis . Challenges in earlier dimerization strategies (e.g., Stille cross-coupling) were resolved by optimizing steric and electronic effects of the tether.
Q. What methodologies address data contradictions when characterizing novel this compound analogs?
Contradictions in spectral or bioactivity data require:
- Cross-validation : Use complementary techniques (e.g., NOESY for spatial assignments, SCXD for absolute configuration).
- Replication : Repeat synthesis under varied conditions (e.g., temperature, catalyst loading) to isolate artifacts.
- Error analysis : Quantify uncertainties in NMR integration or HRMS calibration curves to resolve discrepancies .
Q. How can researchers optimize reaction yields in this compound synthesis?
Yield optimization strategies include:
- Reagent selection : CeCl₃·7H₂O/NaBH₄ for selective reductions (e.g., in intermediate 39 synthesis) .
- Protection/deprotection : TBS groups prevent undesired side reactions during iodination .
- Catalyst screening : Palladium catalysts with bulky ligands improve reductive Heck reaction efficiency .
Q. What experimental designs are critical for studying this compound’s bioactivity?
- Dose-response assays : Use IC50/EC50 values to quantify potency in cytotoxicity or enzyme inhibition studies.
- Control groups : Include structurally related alkaloids (e.g., norsecurinine) to assess specificity.
- Metabolic stability : Test liver microsome stability to evaluate pharmacokinetic potential.
- Data rigor : Pre-register protocols to minimize bias and ensure reproducibility .
Data Management & Reproducibility
Q. How should researchers document synthetic protocols for reproducibility?
Follow Beilstein Journal of Organic Chemistry guidelines:
- Detailed procedures : Specify reaction times, temperatures, and purification methods (e.g., “stirred at 0°C for 2 h, purified via flash chromatography”).
- Supporting information : Submit raw NMR spectra, HRMS chromatograms, and crystallographic data (CCDC numbers) as supplementary files .
Q. What statistical tools are recommended for analyzing this compound’s bioactivity data?
- ANOVA : Compare bioactivity across multiple analogs.
- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituents) with activity.
- Error bars : Report standard deviations from triplicate experiments .
Tables: Key Data from Synthesis Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
